molecular formula C11H17N B137573 N,N-Dimethyl-3-(propan-2-yl)aniline CAS No. 153143-49-8

N,N-Dimethyl-3-(propan-2-yl)aniline

Cat. No. B137573
M. Wt: 163.26 g/mol
InChI Key: ZZWJZCURFRSZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-3-(propan-2-yl)aniline, also known as DMIPA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a tertiary amine, which means that it contains a nitrogen atom with three organic substituents attached to it. DMIPA has been used in various applications, including as a catalyst, a reagent, and a ligand in coordination chemistry.

Mechanism Of Action

The mechanism of action of N,N-Dimethyl-3-(propan-2-yl)aniline as a catalyst involves the formation of a complex between the N,N-Dimethyl-3-(propan-2-yl)aniline molecule and the reactant. This complex then undergoes a series of reactions, which ultimately leads to the formation of the desired product. The exact mechanism of action of N,N-Dimethyl-3-(propan-2-yl)aniline in other applications is still being studied.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of N,N-Dimethyl-3-(propan-2-yl)aniline. However, it has been shown to be relatively non-toxic and non-irritating to the skin and eyes. It is not known to have any significant effects on human health.

Advantages And Limitations For Lab Experiments

One of the major advantages of using N,N-Dimethyl-3-(propan-2-yl)aniline in scientific research is its relatively simple synthesis method. It is also a relatively inexpensive compound, making it accessible for use in various applications. However, one of the limitations of using N,N-Dimethyl-3-(propan-2-yl)aniline is its limited solubility in water, which can make it difficult to use in aqueous reactions.

Future Directions

There are several future directions for research on N,N-Dimethyl-3-(propan-2-yl)aniline, including the study of its mechanism of action in various applications. Additionally, further research is needed to explore the potential of N,N-Dimethyl-3-(propan-2-yl)aniline as a catalyst in other organic synthesis reactions. The development of new methods for synthesizing N,N-Dimethyl-3-(propan-2-yl)aniline and its derivatives could also lead to new applications for this compound.

Synthesis Methods

N,N-Dimethyl-3-(propan-2-yl)aniline can be synthesized through several methods, including the reaction of N,N-dimethylaniline with isopropyl chloride in the presence of a base such as sodium hydroxide. Another method involves the reaction of N,N-dimethylaniline with isopropyl bromide in the presence of zinc and copper catalysts. The synthesis of N,N-Dimethyl-3-(propan-2-yl)aniline is relatively simple and can be easily scaled up for industrial applications.

Scientific Research Applications

N,N-Dimethyl-3-(propan-2-yl)aniline has been used in various scientific research applications, including as a catalyst in organic synthesis reactions. It has been shown to be an effective catalyst in the synthesis of various organic compounds, including pyridine derivatives and quinolines. N,N-Dimethyl-3-(propan-2-yl)aniline has also been used as a reagent in the synthesis of various heterocyclic compounds.

properties

CAS RN

153143-49-8

Product Name

N,N-Dimethyl-3-(propan-2-yl)aniline

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N,N-dimethyl-3-propan-2-ylaniline

InChI

InChI=1S/C11H17N/c1-9(2)10-6-5-7-11(8-10)12(3)4/h5-9H,1-4H3

InChI Key

ZZWJZCURFRSZPD-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)N(C)C

Canonical SMILES

CC(C)C1=CC(=CC=C1)N(C)C

synonyms

Benzenamine, N,N-dimethyl-3-(1-methylethyl)- (9CI)

Origin of Product

United States

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